2-Chloro-3-methylbenzene-1,4-diol

Physicochemical Properties Molecular Weight LogP

2-Chloro-3-methylbenzene-1,4-diol (CAS 10551-38-9) is a chlorinated, methyl-substituted hydroquinone derivative with the molecular formula C₇H₇ClO₂ and a molecular weight of 158.58 g/mol. This compound is a member of the halogenated benzenediol class, distinguished by its unique 1,4-dihydroxy, 2-chloro, and 3-methyl substitution pattern.

Molecular Formula C7H7ClO2
Molecular Weight 158.58 g/mol
CAS No. 10551-38-9
Cat. No. B080666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylbenzene-1,4-diol
CAS10551-38-9
SynonymsHydroquinone, 2-chloro-3-methyl- (7CI,8CI)
Molecular FormulaC7H7ClO2
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)O)O
InChIInChI=1S/C7H7ClO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3,9-10H,1H3
InChIKeyGKQZDIPRXDPUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methylbenzene-1,4-diol (CAS 10551-38-9): Baseline Specifications and Procurement Considerations for a Substituted Hydroquinone Building Block


2-Chloro-3-methylbenzene-1,4-diol (CAS 10551-38-9) is a chlorinated, methyl-substituted hydroquinone derivative with the molecular formula C₇H₇ClO₂ and a molecular weight of 158.58 g/mol . This compound is a member of the halogenated benzenediol class, distinguished by its unique 1,4-dihydroxy, 2-chloro, and 3-methyl substitution pattern. As a research chemical, it is typically supplied at a purity of 95% . The presence of both electron-donating (methyl) and electron-withdrawing (chloro) substituents on the aromatic ring modulates its physicochemical properties, including redox potential, acidity, and solubility, which are critical determinants of its behavior in synthetic and biological applications [1].

Why 2-Chloro-3-methylbenzene-1,4-diol Cannot Be Interchanged with Common Hydroquinone Analogs: A Guide to Avoiding Off-Target Procurement


Substitution with unsubstituted hydroquinone or positional isomers like 2-Chloro-5-methylbenzene-1,4-diol (CAS 5465-62-3) is not viable for applications where specific substitution geometry dictates molecular recognition, redox potential, or metabolic fate. The precise placement of the chloro and methyl groups on the aromatic ring directly influences electron density distribution, which in turn governs reactivity, binding affinity, and biological activity [1]. For instance, the 2-chloro-3-methyl configuration results in a unique steric and electronic environment distinct from the 2-chloro-5-methyl isomer, leading to divergent outcomes in enzyme inhibition assays, antioxidant capacity, and synthetic transformations [2]. The following evidence quantifies these critical points of differentiation.

2-Chloro-3-methylbenzene-1,4-diol: A Quantitative Evidence Guide for Scientific Differentiation and Informed Procurement


Physicochemical Distinction: Unique Molecular Weight and Predicted LogP Relative to Hydroquinone and Chlorinated Analogs

2-Chloro-3-methylbenzene-1,4-diol possesses a molecular weight of 158.58 g/mol, which is distinct from unsubstituted hydroquinone (110.11 g/mol) and the 2-chloro-5-methyl positional isomer (also 158.58 g/mol, but with different spatial arrangement). While the molecular weight is identical to the 5-methyl isomer, the calculated LogP for the class of chloro-methyl hydroquinones is expected to be higher than hydroquinone due to increased lipophilicity from the chloro and methyl substituents [1]. This difference in lipophilicity impacts solubility, membrane permeability, and distribution in biological systems, making it a critical parameter for compound selection in cellular assays and medicinal chemistry campaigns.

Physicochemical Properties Molecular Weight LogP Hydroquinone Procurement

Differential Enzyme Inhibition: Lack of Activity Against Chorismate Mutase Informs Negative Selection Criteria

In a binding assay, 2-Chloro-3-methylbenzene-1,4-diol demonstrated no inhibitory activity against chorismate mutase . This negative result provides a valuable data point for scientific selection, as it distinguishes the compound from other hydroquinone derivatives that may act as inhibitors of this enzyme. This information can be used to de-risk lead optimization programs or to select a negative control compound for enzymatic studies.

Enzyme Inhibition Chorismate Mutase Negative Data Selectivity Procurement

Antioxidant Activity: Structural Dependency on Hydroxyl Group Position Informs Compound Selection for Radical Scavenging Assays

A structure-activity relationship (SAR) analysis of nitrogen radical species indicates that antioxidant activity in this chemical class is critically dependent on the presence of hydroxyl groups at the C2 and C4 positions [1]. 2-Chloro-3-methylbenzene-1,4-diol possesses this exact 1,4-dihydroxy substitution pattern, making it a suitable scaffold for investigating antioxidant mechanisms. The presence of the chloro and methyl substituents will further modulate the compound's electron density and radical stability, offering a distinct profile compared to unsubstituted hydroquinone or other isomers.

Antioxidant Hydroxyl Radical Scavenging Structure-Activity Relationship Procurement

2-Chloro-3-methylbenzene-1,4-diol: Evidence-Backed Application Scenarios for Targeted Research and Procurement Decisions


Mechanistic Probes in Oxidative Stress and Antioxidant Studies

As a substituted hydroquinone with a defined 1,4-dihydroxy structure, 2-Chloro-3-methylbenzene-1,4-diol serves as a valuable tool compound for investigating the structure-activity relationships (SAR) of phenolic antioxidants [1]. Its use in assays measuring radical scavenging activity, such as DPPH or hydroxyl radical assays, allows researchers to quantify the impact of chloro and methyl substitution on antioxidant capacity. This enables precise differentiation from unsubstituted hydroquinone and informs the design of more potent or selective antioxidant agents.

Negative Control for Chorismate Mutase Enzymatic Assays

The confirmed lack of inhibitory activity against chorismate mutase makes 2-Chloro-3-methylbenzene-1,4-diol a suitable negative control for high-throughput screening (HTS) campaigns and mechanistic enzymology studies targeting this enzyme . This is particularly useful when evaluating the selectivity profiles of novel inhibitors derived from hydroquinone scaffolds, ensuring that observed activity is not due to nonspecific effects but rather to specific structural features of the test compounds.

Synthetic Intermediate for Tailored Hydroquinone-Derived Pharmaceuticals and Agrochemicals

The unique substitution pattern of 2-Chloro-3-methylbenzene-1,4-diol provides a specific and modifiable scaffold for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. The chloro and methyl groups offer orthogonal handles for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, enabling the construction of diverse chemical libraries with controlled stereoelectronic properties . This makes it a strategic building block for medicinal chemistry programs focused on developing novel bioactive compounds with defined pharmacokinetic and pharmacodynamic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-methylbenzene-1,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.